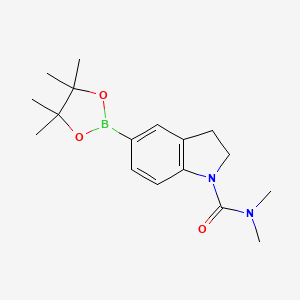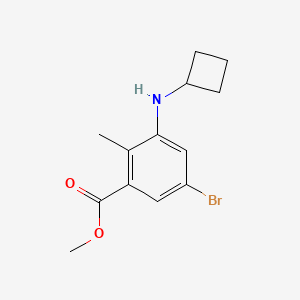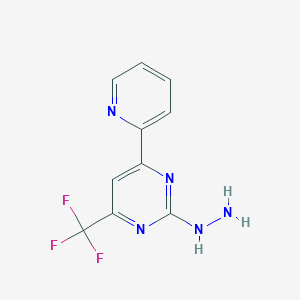
t-Boc-N-amido-PEG16-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-N-amido-PEG16-acid is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a Boc-protected amino group. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG16-acid involves the reaction of a PEG chain with a Boc-protected amino group and a terminal carboxylic acid. The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The compound is produced in high purity (≥95%) and is available in various quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG16-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary and secondary amines to form stable amide bonds
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine
Common Reagents and Conditions
Activators: EDC, HATU, and DCC are commonly used activators for amide bond formation
Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA) are used for deprotecting the Boc group
Major Products
The major products formed from these reactions include stable amide bonds and free amines after deprotection .
Scientific Research Applications
t-Boc-N-amido-PEG16-acid has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers
Biology: Employed in the modification of biomolecules to enhance solubility and stability
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Applied in the production of various industrial products, including coatings and adhesives
Mechanism of Action
The mechanism of action of t-Boc-N-amido-PEG16-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the modification of biomolecules and other compounds .
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG6-acid: A shorter PEG linker with similar functional groups.
t-Boc-N-amido-PEG23-amine: Contains a longer PEG chain and an amine group instead of a carboxylic acid.
Uniqueness
t-Boc-N-amido-PEG16-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The presence of both a Boc-protected amino group and a terminal carboxylic acid allows for versatile applications in various fields .
Properties
Molecular Formula |
C40H79NO20 |
|---|---|
Molecular Weight |
894.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C40H79NO20/c1-40(2,3)61-39(44)41-5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-31-58-33-35-60-37-36-59-34-32-57-30-28-55-26-24-53-22-20-51-18-16-49-14-12-47-10-8-45-6-4-38(42)43/h4-37H2,1-3H3,(H,41,44)(H,42,43) |
InChI Key |
COPKVYLOESRZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


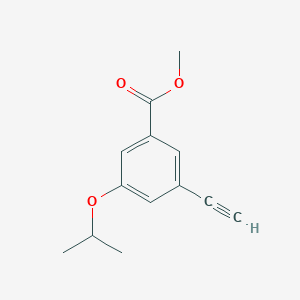

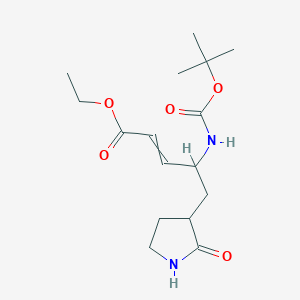



![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)
![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)
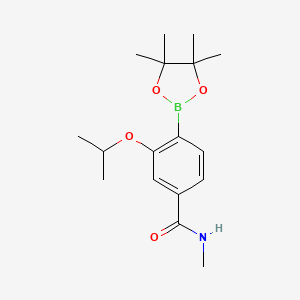
![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)
